3-Oxo-3-phenylpropyl acetate
Overview
Description
3-Oxo-3-phenylpropyl acetate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.214 g/mol . It is also known as acetic acid (3-oxo-3-phenylpropyl) ester. This compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to an acetate group. It is commonly used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
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Sodium Carbonate Method:
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Lithium Chloride Method:
Reagents: Lithium chloride.
Conditions: The reaction is carried out at ambient temperature for 20 hours.
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Palladium Acetate Method:
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on the availability of reagents and the desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-Oxo-3-phenylpropyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenylpropyl acetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The specific pathways and targets depend on the context of its use, such as in biochemical studies or pharmaceutical applications .
Comparison with Similar Compounds
3-Chloro-3-oxo-2-phenylpropyl acetate: Similar structure with a chlorine atom instead of a hydrogen atom.
3-Phenylpropyl acetate: Lacks the oxo group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Oxo-3-phenylpropyl acetate is unique due to the presence of both an oxo group and an acetate group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
(3-oxo-3-phenylpropyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-9(12)14-8-7-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFVFNSFBWLKPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464702 | |
Record name | benzoylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7334-41-0 | |
Record name | benzoylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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